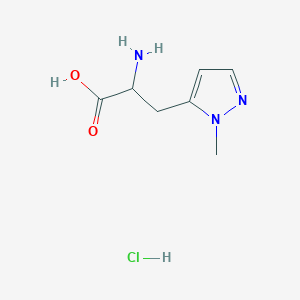
1,2,7-Thiadiazonane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,7-Thiadiazonane 1,1-dioxide is a chemical compound . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which is structurally similar to 1,2,7-Thiadiazonane 1,1-dioxide, has been reported. The synthesis involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
1,2,7-Thiadiazonane 1,1-dioxide: derivatives have been studied for their potential use in treating Alzheimer’s disease. Specifically, compounds like verubecestat have been in phase III clinical trials as a β-amyloid precursor protein cleaving enzyme (BACE 1) inhibitor . This application is significant due to the urgent need for effective treatments for Alzheimer’s, which affects millions worldwide.
Antimicrobial Applications
Another important application is in the field of antimicrobialsTaurolidine , for example, is a derivative that exhibits cytotoxic activity against certain human tumor cells but is primarily used as an antibacterial agent . The broad-spectrum antimicrobial activity of such compounds makes them valuable in the fight against drug-resistant bacteria.
Cancer Therapy
The 1,2,7-Thiadiazonane 1,1-dioxide scaffold is present in molecules that have shown promise in cancer therapy. These compounds can target various pathways involved in cancer cell proliferation and survival, offering a potential avenue for the development of new anticancer drugs .
Treatment of Respiratory Disorders
Compounds containing the 1,2,7-Thiadiazonane 1,1-dioxide motif are patented as ATP-sensitive potassium channel modulators. They have applications in treating respiratory disorders, which could include conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Central Nervous System Disorders
The same ATP-sensitive potassium channel modulating activity also extends to the treatment of central nervous system disorders. This could encompass a range of diseases from epilepsy to mood disorders .
Endocrine System Disorders
The modulation of ATP-sensitive potassium channels is also relevant in the context of endocrine system disorders. This includes potential treatments for diabetes mellitus, where such compounds could regulate insulin release and glucose homeostasis .
PI3Kδ Inhibition for Immunomodulation
1,2,7-Thiadiazonane 1,1-dioxide: derivatives have been synthesized and evaluated as PI3Kδ inhibitors. These inhibitors play a role in immunomodulation and have implications for the treatment of autoimmune diseases and certain types of leukemia .
Chemical Biology and Synthesis
Lastly, the 1,2,7-Thiadiazonane 1,1-dioxide structure serves as a connector molecule in chemical biology and as a warhead in the synthesis of various organic compounds. Its unique reactivity profile makes it a valuable tool in the synthesis of complex molecules .
Propriétés
IUPAC Name |
1,2,7-thiadiazonane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c9-11(10)6-5-7-3-1-2-4-8-11/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKHHPBZUJJFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNS(=O)(=O)CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7-Thiadiazonane 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2944220.png)
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)



![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2944230.png)

